(S)-2,2-Difluoro-1-phenylethan-1-amine

Description

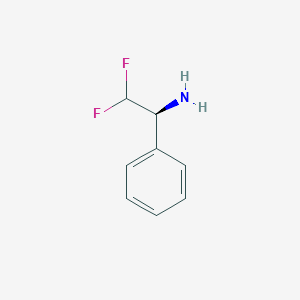

(S)-2,2-Difluoro-1-phenylethan-1-amine is a chiral fluorinated amine with the molecular formula C₈H₉F₂N and a molar mass of 157.16 g/mol. Its structure features a phenyl group attached to a difluoro-substituted ethanamine backbone (Figure 1). The stereochemistry at the chiral center (S-configuration) and the electron-withdrawing difluoro group significantly influence its reactivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

(1S)-2,2-difluoro-1-phenylethanamine |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m0/s1 |

InChI Key |

DYKGDAUEEKXLNO-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (S)-2,2-Difluoro-1-phenylethan-1-amine

Reductive Amination of Difluorinated Ketones

A widely adopted approach to synthesize (S)-2,2-Difluoro-1-phenylethan-1-amine is via reductive amination of the corresponding α,α-difluorinated ketone, 2,2-difluoro-1-phenylethan-1-one. This method involves the conversion of the ketone to the amine using ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions.

Procedure Summary:

- The α,α-difluorinated ketone is dissolved in dry methanol under nitrogen.

- Ammonium acetate is added to form an imine intermediate.

- Sodium cyanoborohydride is introduced at 0 °C to reduce the imine to the amine.

- The reaction mixture is acidified and extracted to isolate the amine product.

- Purification is typically achieved by extraction and chromatography.

This method yields racemic mixtures unless combined with enzymatic resolution or chiral catalysts.

Enzymatic Resolution Using Transaminases

To obtain the enantiopure (S)-enantiomer, biocatalytic methods employing transaminases have been developed. These enzymes catalyze the stereoselective amination of the difluorinated ketone, producing (S)-2,2-Difluoro-1-phenylethan-1-amine with high enantiomeric excess (ee).

Key Findings:

- E. coli strains expressing mutant transaminases (e.g., ArRmut11-TA) have been used to achieve enantioselective amination.

- The enzymatic process shows high chemoselectivity and enantioselectivity.

- Reaction conditions typically involve aqueous buffer media, moderate temperature, and cofactor supplementation.

- Enantiomeric excesses greater than 99% have been reported.

- The enzymatic method avoids hazardous reducing agents and provides a green chemistry approach.

Diastereoselective Nucleophilic Addition via Chiral Auxiliaries

Another synthetic strategy involves the diastereoselective nucleophilic addition of trifluoromethyl reagents to chiral sulfinimines derived from phenylacetaldehyde derivatives. This approach leverages chiral auxiliaries to control stereochemistry during the introduction of the difluoromethyl group.

Highlights:

- Preparation starts with condensation of benzyl-protected α-amino aldehyde with (R)- or (S)-2-methyl-2-propanesulfinamide to form sulfinylimines.

- The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is added under controlled conditions to yield diastereomerically enriched α,α-difluoro-β-amino esters.

- Subsequent deprotection and functional group transformations afford the desired (S)-2,2-Difluoro-1-phenylethan-1-amine.

- This method achieves high diastereoselectivity and enantiopurity (>99% ee).

- Yields for key steps range from 73% to 89% with excellent stereocontrol.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination (Chemical) | Ammonium acetate, NaBH3CN, MeOH, RT | Moderate (varies) | Racemic unless resolved | Simple, accessible reagents | Requires resolution for chirality |

| Enzymatic Resolution with Transaminases | E. coli/ArRmut11-TA, aqueous buffer, mild temperature | Moderate to high | >99% | High stereoselectivity, green method | Requires enzyme availability |

| Diastereoselective Nucleophilic Addition | Chiral sulfinimine, TMSCF3, Ti(OEt)4, acid deprotection | 73-89% (stepwise) | >99% | Excellent stereocontrol, high purity | Multi-step, requires chiral auxiliaries |

| Pd-Catalyzed C–H/N–H Coupling | Pd catalyst, picolinamide directing group, controlled temp | Moderate | Not applicable | Useful for derivatization of amines | Not direct synthesis of target amine |

Summary of Research Findings

- The reductive amination of α,α-difluoroketones remains a fundamental chemical approach but typically yields racemic mixtures requiring further resolution.

- Biocatalytic transaminase methods provide a highly enantioselective, environmentally benign route to (S)-2,2-Difluoro-1-phenylethan-1-amine with excellent enantiomeric purity.

- Diastereoselective nucleophilic addition using chiral sulfinimines and trifluoromethylation reagents is a robust synthetic strategy offering high stereochemical control and yields.

- Pd-catalyzed coupling reactions expand the synthetic utility of difluoroamines but are more relevant for downstream functionalization rather than initial preparation.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-difluoro-1-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amines.

Scientific Research Applications

(S)-2,2-Difluoro-1-phenylethan-1-amine is an organic compound with the molecular formula and a molecular weight of 157.16 g/mol. It is characterized by two fluorine atoms on the ethylamine chain connected to a phenyl group. The (S) configuration indicates a specific spatial arrangement influencing its biological activity and chemical reactivity.

Reactions of (1S)-2,2-difluoro-1-phenylethan-1-amine

(1S)-2,2-difluoro-1-phenylethan-1-amine can undergo different chemical reactions:

- Oxidation The compound can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate () and chromium trioxide (.

- Reduction Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are often used.

- Substitution Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups. Nucleophiles like sodium methoxide () or potassium tert-butoxide () can facilitate substitution reactions.

Research and studies

Studies on the interactions of (S)-2,2-difluoro-1-phenylethan-1-amine with biological targets have revealed its potential as a modulator of enzyme activity. The presence of fluorine enhances its stability and binding affinity to various receptors and enzymes.

Mechanism of Action

The mechanism of action of (1S)-2,2-difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key Compounds:

(S)-1-(2-Fluorophenyl)ethan-1-amine hydrochloride

- Formula : C₈H₁₀FClN

- Molar Mass : 153.2 g/mol

- Difference : Single fluorine on the phenyl ring; lacks difluoro substitution on the ethanamine. This reduces electron-withdrawing effects compared to the target compound .

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

- Formula : C₉H₁₂FClN

- Molar Mass : 185.21 g/mol

- Difference : Extended carbon chain (propylamine) with fluorine on the phenyl ring. The longer chain alters steric bulk and lipophilicity .

N-Benzyl-2,2-difluoro-N-methylethan-1-amine

- Formula : C₁₀H₁₃F₂N

- Molar Mass : 185.21 g/mol

- Difference : Benzyl and methyl substituents on the nitrogen atom. Increases lipophilicity and steric hindrance, affecting biological activity .

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Fluorine Positions | Key Features |

|---|---|---|---|---|

| (S)-2,2-Difluoro-1-phenylethan-1-amine | C₈H₉F₂N | 157.16 | C2, C2 (ethanamine) | Chiral, strong electron withdrawal |

| (S)-1-(2-Fluorophenyl)ethan-1-amine | C₈H₁₀FClN | 153.2 | C2 (phenyl) | Mono-fluoro, less acidic amine |

| N-Benzyl-2,2-difluoro-N-methylethan-1-amine | C₁₀H₁₃F₂N | 185.21 | C2, C2 (ethanamine) | N-substituents alter reactivity |

Physicochemical Properties

- Acidity/Basicity: The difluoro group increases the amine’s acidity (pKa ~8.5) compared to non-fluorinated analogs (pKa ~10.2), enhancing solubility in polar solvents .

- Lipophilicity :

LogP values for the target compound (~1.2) are lower than N-benzyl derivatives (~2.5), affecting membrane permeability in drug design .

Stability and Commercial Availability

- Stability :

(S)-2,2-Difluoro-1-phenylethan-1-amine HCl has been discontinued by suppliers (e.g., CymitQuimica), likely due to challenges in synthesis or stability under storage conditions . - Comparison: Hydrochloride salts of mono-fluoro analogs (e.g., (S)-1-(2-fluorophenyl)propan-1-amine HCl) remain available, suggesting better stability profiles .

Q & A

What are the established synthetic routes for enantioselective preparation of (S)-2,2-difluoro-1-phenylethan-1-amine, and how are stereochemical outcomes validated?

Basic

The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach is the use of chiral auxiliaries or enantioselective reduction of imine precursors. For example, Pd-catalyzed C–H/N–H coupling with picolinamide directing groups can generate fluorinated intermediates, which are subsequently functionalized . Stereochemical validation is achieved via chiral HPLC or polarimetry, supported by X-ray crystallography for absolute configuration confirmation. Comparative analysis with known enantiomers (e.g., (R)-configurations) ensures fidelity .

How do the electronic effects of the difluoro moiety influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?

Advanced

The electron-withdrawing nature of the difluoro group reduces electron density at the α-carbon, enhancing susceptibility to nucleophilic attack. In Pd-catalyzed reactions (e.g., indole synthesis), the difluoro group stabilizes transition states, enabling regioselective C–H activation. Computational studies (DFT) can model charge distribution, while experimental kinetic data (e.g., Hammett plots) quantify substituent effects . Contrasting reactivity with non-fluorinated analogs (e.g., 2-phenyl-ethanamine) highlights fluorine’s role in modulating reaction pathways .

What analytical techniques are critical for resolving structural ambiguities in fluorinated amines like (S)-2,2-difluoro-1-phenylethan-1-amine?

Basic

Key methods include:

- ¹⁹F NMR : Identifies fluorine environments and detects diastereomers.

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects.

- Chiral GC/MS : Differentiates enantiomers using chiral stationary phases.

Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from dynamic rotational barriers; variable-temperature NMR or NOESY experiments clarify such issues .

How can researchers optimize reaction conditions to mitigate competing pathways in the synthesis of fluorinated heterocycles from this compound?

Advanced

In Pd-catalyzed C–H/N–H coupling (e.g., indole formation), temperature and solvent polarity critically influence product distribution. Lower temperatures (e.g., 80°C) favor 3,3-difluoroindolines, while higher temperatures (110°C) yield 3-fluoroindoles. Solvent screening (e.g., DMF vs. toluene) and additive optimization (e.g., silver salts for halide scavenging) improve yields. Mechanistic studies (e.g., isotopic labeling) identify rate-limiting steps .

What strategies address discrepancies in biological activity data for fluorinated amines across different assay systems?

Advanced

Contradictions often stem from assay-specific variables (e.g., membrane permeability in cell-based vs. enzyme-free assays). Methodological solutions include:

- Lipophilicity adjustment : LogP measurements (HPLC) correlate fluorination with membrane penetration.

- Metabolic stability assays : LC-MS/MS tracks metabolite formation (e.g., defluorination).

- Docking simulations : Compare binding poses in homology models vs. crystallographic targets.

For example, fluorinated analogs of venlafaxine show altered serotonin reuptake inhibition due to fluorine’s electronegativity; parallel functional assays (e.g., cAMP accumulation) validate target engagement .

How does the stereochemistry of (S)-2,2-difluoro-1-phenylethan-1-amine impact its utility as a chiral building block in medicinal chemistry?

Advanced

The (S)-configuration dictates spatial orientation in target binding pockets. Case studies include:

- Protease inhibitors : Enantiomers exhibit differential hydrogen-bonding with catalytic residues (e.g., HIV protease).

- GPCR agonists : Molecular dynamics simulations reveal enantiomer-specific conformational changes in receptor activation.

Synthetic protocols prioritize enantiomeric excess (>99% ee) via asymmetric hydrogenation or enzymatic resolution to minimize off-target effects .

What are the challenges in scaling up enantioselective syntheses of this compound, and how are they addressed?

Advanced

Key challenges include:

- Catalyst loading : High costs of chiral catalysts (e.g., Ru-BINAP) necessitate ligand recycling or flow chemistry.

- Byproduct formation : Fluorine-related side reactions (e.g., HF elimination) require neutralization traps (e.g., CaCO₃).

Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pressure, stoichiometry). Industrial-scale batches (≥1 kg) use continuous flow reactors to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.